3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chloro-6-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-3,11,15-16H,4-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWIWRZABHNCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=C(C=CC=C3Cl)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated and fluorinated aromatic ring, followed by the formation of the benzodioxin moiety. The final step involves the coupling of these intermediates with a propanamide group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Below, we outline key considerations:
Structural and Functional Group Analogues
(a) Halogenated Aromatic Propanamides
Compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) share halogenated aromatic systems but differ in their core scaffolds. The chloro-fluorophenyl group in the target compound may enhance lipophilicity and binding specificity compared to purely chlorinated analogs, as fluorine’s electronegativity can influence electronic distribution and intermolecular interactions.
(b) Benzodioxin Derivatives
Octahydro-1,4-benzodioxin is a saturated bicyclic ether system. This contrasts with phthalimide-based systems (e.g., ), where rigid planar structures dominate.
Computational and Experimental Insights
(a) Density Functional Theory (DFT) Predictions
Methods described in could model the compound’s electronic properties. For example:
- Exact Exchange Contributions: Hybrid functionals (e.g., B3LYP) might predict the chloro-fluorophenyl group’s electron-withdrawing effects, stabilizing the amide bond compared to non-halogenated propanamides .
- Correlation Energy : The Colle-Salvetti formula could estimate dispersion forces between the benzodioxin moiety and hydrophobic protein pockets, aiding in hypothetical binding affinity comparisons.
(b) Crystallographic Analysis
SHELX-based refinement would enable structural comparisons. For instance, the octahydrobenzodioxin’s chair conformation (if confirmed via crystallography) could sterically hinder interactions compared to flatter analogs, impacting molecular packing or target engagement.
Hypothetical Data Table
Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-fluorophenyl moiety and an octahydro-benzodioxin group. The molecular formula can be denoted as , which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.79 g/mol |
| Log P (octanol/water) | 3.45 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that the compound exhibits anti-inflammatory and analgesic properties. Its mechanism is hypothesized to involve the inhibition of specific enzymes related to inflammatory pathways, particularly through modulation of the cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase-1 (mPGES-1).
Case Studies
- Inhibition of mPGES-1 : A study demonstrated that derivatives similar to this compound showed potent inhibition of mPGES-1, with an IC50 value as low as 8 nM. The implications suggest potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic pain syndromes .
- Pain Model Efficacy : In vivo studies in rodent models indicated that compounds with similar structures effectively reduced pain responses in LPS-induced hyperalgesia models. The effective dose (ED50) was reported at 36.7 mg/kg, highlighting its potential for analgesic applications .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a good central nervous system (CNS) penetration ratio. This is crucial for compounds intended for neurological applications.
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
